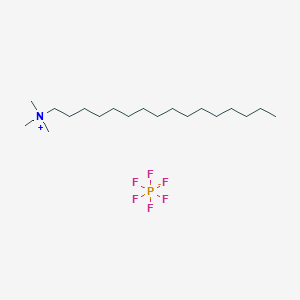

Hexadecyltrimethylammonium Hexafluorophosphate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

hexadecyl(trimethyl)azanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42N.F6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-7(2,3,4,5)6/h5-19H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHYIALOMDSESV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42F6NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634537 | |

| Record name | N,N,N-Trimethylhexadecan-1-aminium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101079-29-2 | |

| Record name | N,N,N-Trimethylhexadecan-1-aminium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyltrimethylammonium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Hexadecyltrimethylammonium Hexafluorophosphate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Properties, Synthesis, and Characterization of Hexadecyltrimethylammonium Hexafluorophosphate

This technical guide provides a detailed overview of the core properties of this compound (CTAPF₆), a quaternary ammonium salt with applications in various scientific and industrial fields. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of its chemical and physical characteristics, a generalized experimental protocol for its synthesis, and methods for its characterization.

Core Properties

This compound, also known as cetyltrimethylammonium hexafluorophosphate, is a cationic surfactant. Its amphiphilic nature, stemming from a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium head group, dictates its behavior in solution and at interfaces.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₄₂F₆NP | [1] |

| Molecular Weight | 429.52 g/mol | [1] |

| CAS Number | 101079-29-2 | [1] |

| Appearance | White to almost white powder or crystal | |

| Melting Point | 185 °C | |

| Purity | >98.0% | |

| Solubility | Soluble in hot methanol. |

Safety Information

This compound is classified as a skin and eye irritant. Appropriate personal protective equipment should be used when handling this compound.

Experimental Protocols

Generalized Synthesis via Ion Exchange

The synthesis of this compound can be achieved by a metathesis reaction between a hexadecyltrimethylammonium halide (e.g., bromide or chloride) and a hexafluorophosphate salt (e.g., ammonium or potassium hexafluorophosphate) in a suitable solvent.

Materials:

-

Hexadecyltrimethylammonium bromide (CTAB) or Hexadecyltrimethylammonium chloride (CTAC)

-

Ammonium hexafluorophosphate (NH₄PF₆) or Potassium hexafluorophosphate (KPF₆)

-

Methanol

-

Deionized water

-

Dichloromethane

Procedure:

-

Dissolution: Dissolve Hexadecyltrimethylammonium bromide in methanol. In a separate flask, prepare a saturated aqueous solution of ammonium hexafluorophosphate.

-

Reaction: Slowly add the ammonium hexafluorophosphate solution to the methanolic solution of Hexadecyltrimethylammonium bromide with constant stirring. The formation of a white precipitate (this compound) should be observed due to its lower solubility in the reaction mixture.

-

Isolation: After complete precipitation, collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with deionized water to remove any remaining inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system, such as methanol/water or dichloromethane/ether, to obtain a product of high purity.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Experimental Workflow for Synthesis

Characterization Methods

The successful synthesis and purity of this compound can be confirmed using a variety of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence and integrity of the hexadecyltrimethylammonium cation. A ¹H NMR spectrum is available on PubChem.[1]

-

¹³C NMR: To further confirm the carbon skeleton of the cation.

-

³¹P NMR: To identify the hexafluorophosphate anion, which typically shows a characteristic septet due to coupling with the six fluorine atoms.

-

¹⁹F NMR: To confirm the presence of the hexafluorophosphate anion.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the functional groups present in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the cation.

-

Elemental Analysis: To determine the elemental composition (C, H, N) of the compound and compare it with the theoretical values.

Thermal and Phase Behavior

Crystal Structure

Specific crystallographic data for this compound, such as a Crystallographic Information File (CIF), is not publicly available. For researchers requiring detailed structural information for molecular modeling or other applications, single-crystal X-ray diffraction would be the definitive technique to elucidate the precise three-dimensional arrangement of the ions in the crystal lattice.

Applications in Drug Development

As a cationic surfactant, this compound has potential applications in drug delivery systems. Its ability to form micelles in aqueous solutions can be exploited for the encapsulation and solubilization of hydrophobic drug molecules, potentially enhancing their bioavailability. The interaction of the positively charged head group with negatively charged biological membranes may also be a factor in its biological activity and delivery capabilities.

Conceptual Diagram of Micellar Drug Encapsulation

Conclusion

This compound is a quaternary ammonium salt with well-defined basic properties. While detailed experimental data on its synthesis, thermal behavior, and crystal structure are limited in publicly accessible literature, this guide provides a foundational understanding for researchers and professionals. The generalized protocols and characterization methods outlined herein offer a starting point for its synthesis and analysis. Further experimental investigation is encouraged to fully elucidate its properties for specific applications in drug development and other scientific endeavors.

References

synthesis route for Hexadecyltrimethylammonium Hexafluorophosphate

An In-depth Technical Guide to the Synthesis of Hexadecyltrimethylammonium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of this compound, a quaternary ammonium salt with applications in various scientific fields, including as a biochemical reagent and in materials science. The primary synthesis route involves a straightforward anion metathesis reaction, which is detailed below.

Core Synthesis Pathway

The most common and efficient method for synthesizing this compound is through an ion exchange metathesis reaction.[1] This process involves the exchange of the bromide anion in the readily available starting material, Hexadecyltrimethylammonium Bromide (also known as Cetyltrimethylammonium Bromide or CTAB), with a hexafluorophosphate anion from a salt such as potassium or sodium hexafluorophosphate.[1] A recent innovative synthesis of this compound, referred to as HTAP, was reported by Pan et al. in the context of its application in perovskite solar cells.[2][3]

The overall reaction is as follows:

[C₁₆H₃₃N(CH₃)₃]⁺Br⁻ + K⁺PF₆⁻ → [C₁₆H₃₃N(CH₃)₃]⁺PF₆⁻ + K⁺Br⁻

This reaction is typically carried out in a suitable solvent, and the desired product is then isolated and purified.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | Hexadecyltrimethylammonium Bromide (CTAB) | [General Knowledge] |

| Reagent | Potassium Hexafluorophosphate (KPF₆) | [1] |

| Molar Ratio (CTAB:KPF₆) | 1:1 (a slight excess of KPF₆, e.g., 1.05 eq, can be used) | [1] |

| Solvent | Deionized Water or Methanol-Water mixtures | [1] |

| Reaction Temperature | Room Temperature (20-25 °C) | [1] |

| Purity of Final Product | >97.0% | [4] |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via anion metathesis.

Materials:

-

Hexadecyltrimethylammonium Bromide (CTAB)

-

Potassium Hexafluorophosphate (KPF₆)

-

Deionized Water

-

Methanol

-

Standard laboratory glassware (beakers, flasks, etc.)

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution of Reactants:

-

In a beaker, dissolve Hexadecyltrimethylammonium Bromide (1.0 molar equivalent) in deionized water to create a clear solution.

-

In a separate beaker, dissolve Potassium Hexafluorophosphate (1.05 molar equivalents) in deionized water. A gentle warming may be required to facilitate dissolution.

-

-

Reaction:

-

While stirring the Hexadecyltrimethylammonium Bromide solution at room temperature, slowly add the Potassium Hexafluorophosphate solution dropwise.

-

A white precipitate of this compound should form upon addition.

-

Continue stirring the mixture for a few hours to ensure the reaction goes to completion.

-

-

Isolation of Product:

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with copious amounts of deionized water to remove the potassium bromide byproduct and any unreacted starting materials.

-

Further wash the precipitate with a small amount of cold methanol to remove any remaining impurities.

-

-

Drying:

-

Dry the purified product in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.

-

-

Characterization:

-

The final product, this compound, should be a white to almost white crystalline powder.

-

Characterization can be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm the structure and purity.

-

Visualizations

Synthesis Pathway

Caption: Anion metathesis reaction for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

References

literature review on Hexadecyltrimethylammonium quaternary ammonium salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyltrimethylammonium quaternary ammonium salts, commonly known as Cetyltrimethylammonium (CTA+) salts, are cationic surfactants with a wide range of applications in research, pharmaceutical, and industrial settings. The most common salt is Cetyltrimethylammonium bromide (CTAB), a versatile compound utilized for its antiseptic properties, as a key component in DNA extraction buffers, in the synthesis of nanoparticles, and as a conditioning agent in cosmetics.[1][2][3] This technical guide provides an in-depth review of the core properties, experimental applications, and biological interactions of these salts, with a focus on quantitative data, detailed methodologies, and the underlying signaling pathways.

Physicochemical Properties and Data

Hexadecyltrimethylammonium salts consist of a long hydrophobic hexadecyl (C16) tail and a hydrophilic quaternary ammonium head group. This amphipathic nature allows them to form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[4] The CMC is a critical parameter that is influenced by temperature and the presence of electrolytes.[5][6]

Table 1: Critical Micelle Concentration (CMC) of CTAB in Aqueous Solutions

| Temperature (°C) | Added Salt | Salt Concentration (mM) | CMC (mM) | Reference |

| 25 | None | 0 | 0.92 - 1.0 | [6][7] |

| 30 | None | 0 | 1.68 | [4][5] |

| 35 | None | 0 | 1.84 | [4][5] |

| 30 | NaBr | 10.0 | 1.50 | [4][5] |

| 35 | NaBr | 10.0 | 1.63 | [4][5] |

| 25 | Na2SO4 | 5 | 0.75 | [6] |

| 25 | MgSO4 | 5 | 0.85 | [6] |

Biological Activity and Data

The primary biological activity of Hexadecyltrimethylammonium salts stems from their cationic nature, which facilitates interaction with negatively charged cell membranes of bacteria, fungi, and mammalian cells. This interaction can lead to membrane disruption, leakage of cellular contents, and ultimately cell death.[2]

Antimicrobial Activity

CTAB exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[7][8] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Minimum Inhibitory Concentration (MIC) of CTAB and CTAB-Nanoparticle Formulations

| Microorganism | Compound | MIC (µg/mL) | Reference |

| Staphylococcus aureus | CTAB | 15.62 | [9] |

| Staphylococcus aureus (MRSA) | CTAB-stabilized AgNPs | 15.6 - 62.5 | [6] |

| Escherichia coli | CTAB | 31.25 | [10] |

| Pseudomonas aeruginosa | CTAB | 0.625 (mg/mL) | [11] |

| Candida albicans | CTAB | 1.25 (mg/mL) | [11] |

| Candida albicans | CTAC | 8 | [12] |

| Candida tropicalis | CTAC | 4 | [12] |

| Candida glabrata | CTAC | 2 | [12] |

| Fusarium spp. | Nano-GeO2/CTAB complex | 4000 | [13] |

| Aspergillus spp. | Nano-GeO2/CTAB complex | 4000 | [13] |

Note: CTAC (Cetyltrimethylammonium chloride) is a closely related salt with similar properties.

Cytotoxicity

The cytotoxic effects of CTAB on mammalian cells are a critical consideration for its use in drug delivery and other biomedical applications. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity.

Table 3: Cytotoxicity (IC50) of CTAB on Various Cell Lines

| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |

| HOS | Human Osteosarcoma | 48 | 4.949 | [14] |

| MG63 | Human Osteosarcoma | 48 | 3.500 | [14] |

| U2OS | Human Osteosarcoma | 48 | 4.212 | [14] |

| hFOB1.19 | Human Osteoblast (Normal) | 48 | > 8 | [14] |

| HepG2 | Human Hepatocellular Carcinoma | 72 | 25.14 | [9] |

| MCF-7 | Human Breast Adenocarcinoma | 72 | 22.41 | [9] |

| DLD-1 | Human Colorectal Adenocarcinoma | 72 | 41.97 | [9] |

| HaCaT | Human Keratinocyte (Normal) | 24 | ~30-100 | [14] |

| CRL-1490 | Human Skin Fibroblast (Normal) | 24 | ~10-30 | [14] |

| A549 | Human Lung Carcinoma | Not Specified | 18.1 (x 10⁻³ for a derivative) | [15] |

| HeLa | Human Cervical Cancer | Not Specified | 20.1 (for a derivative) | [16] |

Experimental Protocols

DNA Extraction from Plant Tissues using CTAB Buffer

This protocol is a widely used method for isolating high-quality DNA from plant material, which is often rich in polysaccharides and polyphenols that can interfere with DNA isolation.[17]

Materials:

-

CTAB Buffer (2% w/v CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% PVP)

-

β-mercaptoethanol or dithiothreitol (DTT)

-

Chloroform:Isoamyl alcohol (24:1)

-

Isopropanol (ice-cold)

-

70% Ethanol (ice-cold)

-

TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)

-

Liquid nitrogen

-

Mortar and pestle

-

Microcentrifuge tubes

-

Water bath or heating block (65°C)

-

Microcentrifuge

Procedure:

-

Grind 50-100 mg of fresh or frozen plant tissue to a fine powder in a mortar and pestle with liquid nitrogen.

-

Transfer the powdered tissue to a 2 mL microcentrifuge tube.

-

Add 1 mL of pre-warmed (65°C) CTAB buffer with 2% β-mercaptoethanol (added just before use) to the tube.

-

Vortex thoroughly to mix and incubate at 65°C for 60 minutes with occasional mixing.

-

Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inversion for 5-10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at room temperature.

-

Carefully transfer the upper aqueous phase to a new microcentrifuge tube.

-

Add 0.7 volumes of ice-cold isopropanol and mix gently by inversion.

-

Incubate at -20°C for at least 30 minutes to precipitate the DNA.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.

-

Discard the supernatant and wash the pellet with 1 mL of ice-cold 70% ethanol.

-

Centrifuge at 12,000 x g for 5 minutes at 4°C.

-

Carefully decant the ethanol and air-dry the pellet for 10-15 minutes.

-

Resuspend the DNA pellet in 50-100 µL of TE buffer.

-

Store the DNA at -20°C.

Synthesis and Characterization of CTAB-Stabilized Silver Nanoparticles

This protocol describes a chemical reduction method for synthesizing silver nanoparticles (AgNPs) using CTAB as a stabilizing agent.[18]

Materials:

-

Silver nitrate (AgNO₃)

-

Cetyltrimethylammonium bromide (CTAB)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Glassware (beakers, flasks)

-

Magnetic stirrer

Procedure:

-

Prepare a 0.01 M aqueous solution of AgNO₃.

-

Prepare a 0.01 M aqueous solution of CTAB.

-

Prepare a fresh, ice-cold 0.02 M aqueous solution of NaBH₄.

-

In a flask, add 50 mL of the 0.01 M CTAB solution and stir vigorously on a magnetic stirrer.

-

To the stirring CTAB solution, add 50 mL of the 0.01 M AgNO₃ solution dropwise. Continue stirring for 30 minutes.

-

While maintaining vigorous stirring, rapidly add 25 mL of the ice-cold 0.02 M NaBH₄ solution to the mixture.

-

A color change to yellowish-brown indicates the formation of silver nanoparticles.

-

Continue stirring for an additional 30 minutes.

Characterization:

-

UV-Vis Spectroscopy: To confirm the formation and stability of AgNPs by observing the surface plasmon resonance (SPR) peak, typically around 400-420 nm for spherical AgNPs.

-

Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles.[19]

-

Zeta Potential Analysis: To measure the surface charge of the nanoparticles, which should be positive due to the CTAB coating, indicating colloidal stability.[19]

-

Transmission Electron Microscopy (TEM): To visualize the morphology (shape and size) of the synthesized nanoparticles.[5]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[20][21]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial or fungal culture

-

CTAB stock solution

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile saline or PBS, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the CTAB stock solution in MHB to obtain a range of concentrations.

-

Inoculation: Add 100 µL of the prepared inoculum to each well containing the diluted CTAB. Include a positive control well (inoculum in MHB without CTAB) and a negative control well (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of CTAB at which there is no visible growth (turbidity) of the microorganism.

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by Hexadecyltrimethylammonium Salts

CTAB has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. Two prominent pathways identified are the PI3K/AKT and AMPK/p53 pathways.

In several cancer cell lines, CTAB has been observed to inhibit the PI3K/AKT signaling pathway, a crucial pathway for cell survival and proliferation.[18][22][23][24][25] Inhibition of this pathway by CTAB leads to decreased phosphorylation of AKT, which in turn promotes apoptosis.

CTAB can also induce mitochondrial apoptosis by activating the AMPK/p53 pathway in hepatocarcinoma cells.[1] Activation of AMPK, an energy sensor, leads to the activation of the tumor suppressor p53, which then triggers the apoptotic cascade.

Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram illustrates the logical workflow for determining the Minimum Inhibitory Concentration (MIC) of CTAB using the broth microdilution method.

Conclusion

Hexadecyltrimethylammonium quaternary ammonium salts, particularly CTAB, are powerful cationic surfactants with significant biological activity. Their utility in various scientific and industrial applications is well-established. However, their interactions with biological systems, including their antimicrobial efficacy and cytotoxicity, require careful consideration and quantitative evaluation. This technical guide provides a foundational overview of the key data, experimental protocols, and mechanisms of action associated with these compounds, serving as a valuable resource for researchers and professionals in drug development and related fields. Further research into the specific molecular interactions and the development of targeted applications will continue to expand the utility of these versatile molecules.

References

- 1. genscript.com [genscript.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The wet chemical synthesis of surfactant-capped quasi-spherical silver nanoparticles with enhanced antibacterial activity - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00408A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Antibacterial properties of cetyltrimethylammonium bromide-stabilized green silver nanoparticles against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kiche.or.kr [kiche.or.kr]

- 8. The antimicrobial activity in vitro of chlorhexidine, a mixture of isothiazolinones ('Kathon' CG) and cetyl trimethyl ammonium bromide (CTAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]

- 10. journal.waocp.org [journal.waocp.org]

- 11. researchgate.net [researchgate.net]

- 12. Alteration of Cell Membrane Permeability by Cetyltrimethylammonium Chloride Induces Cell Death in Clinically Important Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. rsc.org [rsc.org]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Nanoparticle surface stabilizing agents influence antibacterial action - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Insights into the Characterization of the Self-Assembly of Different Types of Amphiphilic Molecules Using Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 20. rr-asia.woah.org [rr-asia.woah.org]

- 21. m.youtube.com [m.youtube.com]

- 22. Cetyltrimethylammonium Bromide Attenuates the Mesenchymal Characteristics of Hypopharyngeal Squamous Cell Carcinoma Through Inhibiting the EGFR/PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. cusabio.com [cusabio.com]

- 24. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

- 25. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

The Dawn of a New Solvent Era: A Technical Guide to the Discovery and History of Hexafluorophosphate Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

The field of chemistry was revolutionized by the advent of ionic liquids (ILs), a class of salts with melting points below 100°C. Among the most influential and widely studied of these are the hexafluorophosphate ([PF6]⁻) ionic liquids. Their unique properties, including negligible vapor pressure, high thermal stability, and tunable solvency, have positioned them as critical tools in a vast array of applications, from "green" chemistry to advanced drug delivery systems. This technical guide delves into the historical milestones of their discovery, provides detailed experimental protocols for their synthesis, and presents a comprehensive overview of their physicochemical properties.

A Historical Perspective: From Niche Curiosity to Mainstream Mainstay

The journey to the discovery of modern ionic liquids began in the early 20th century, with the first protic ionic liquid, ethylammonium nitrate ([EtNH₃][NO₃]), being reported by Paul Walden in 1914. However, it was the work of John Wilkes and his colleagues in the 1980s that introduced the versatile 1,3-dialkylimidazolium cations, which would become a cornerstone of ionic liquid research.

A pivotal moment for the field, and specifically for hexafluorophosphate ILs, came in 1992 with a publication by Wilkes and Zaworotko. This seminal work is widely recognized for ushering in a new era of air and water-stable ionic liquids, a significant advancement over the earlier moisture-sensitive chloroaluminate systems. This breakthrough paved the way for the widespread investigation and application of ionic liquids in a variety of chemical and biological processes.

One of the most extensively studied hexafluorophosphate ionic liquids is 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆]). Its synthesis and properties have been a focal point of research, making it a benchmark for understanding this class of compounds.

Core Synthesis: Experimental Protocols

The synthesis of 1-alkyl-3-methylimidazolium hexafluorophosphate ionic liquids is typically a two-step process. The first step involves the quaternization of 1-methylimidazole with an appropriate 1-haloalkane to form the 1-alkyl-3-methylimidazolium halide. The second step is an anion metathesis reaction where the halide is exchanged for the hexafluorophosphate anion.

Experimental Protocol: Synthesis of 1-Butyl-3-methylimidazolium Hexafluorophosphate ([bmim][PF₆])

This protocol is a widely adopted method for the laboratory-scale synthesis of [bmim][PF₆].

Step 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([bmim][Cl])

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylimidazole and 1-chlorobutane. Acetonitrile can be used as a solvent to facilitate the reaction, particularly with less reactive alkyl halides.

-

Reaction Conditions: The mixture is heated under reflux for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the volatile components (acetonitrile and excess 1-chlorobutane) are removed under reduced pressure. The resulting product, 1-butyl-3-methylimidazolium chloride, is a viscous yellow liquid.

Step 2: Anion Metathesis to form 1-Butyl-3-methylimidazolium Hexafluorophosphate ([bmim][PF₆])

-

Reaction Setup: The 1-butyl-3-methylimidazolium chloride obtained in the first step is dissolved in distilled water in a one-necked, round-bottomed flask. An equimolar amount of potassium hexafluorophosphate (KPF₆) is then added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 2 hours. This results in the formation of a two-phase system, with the desired ionic liquid forming the organic phase.

-

Purification: The organic phase is separated and washed multiple times with distilled water to remove any remaining potassium chloride and unreacted starting materials. The product is then dried under reduced pressure to remove any residual water and dichloromethane (if used for extraction). The final product is a light yellow, viscous liquid.[1]

Physicochemical Properties: A Quantitative Overview

The choice of cation and anion significantly influences the physicochemical properties of ionic liquids. The 1-alkyl-3-methylimidazolium hexafluorophosphate series offers a clear illustration of how varying the alkyl chain length on the cation can tune these properties.

| Ionic Liquid | Abbreviation | Melting Point (°C) | Density (g/cm³ at 20°C) |

| 1-Ethyl-3-methylimidazolium Hexafluorophosphate | [emim][PF₆] | 58-62 | 1.48 |

| 1-Butyl-3-methylimidazolium Hexafluorophosphate | [bmim][PF₆] | -8 | 1.38 |

| 1-Hexyl-3-methylimidazolium Hexafluorophosphate | [hmim][PF₆] | N/A | 1.289 |

| 1-Octyl-3-methylimidazolium Hexafluorophosphate | [omim][PF₆] | N/A | 1.214 |

Logical Relationships in Hexafluorophosphate IL Synthesis

The synthesis of hexafluorophosphate ionic liquids follows a clear and logical progression, which can be visualized as a workflow.

Caption: Synthetic workflow for 1-alkyl-3-methylimidazolium hexafluorophosphate ionic liquids.

Applications in Drug Development and Beyond

The unique properties of hexafluorophosphate ionic liquids have made them invaluable in various stages of drug development and pharmaceutical sciences. Their ability to dissolve a wide range of active pharmaceutical ingredients (APIs), including poorly water-soluble compounds, is a significant advantage. This has led to their use in:

-

Drug Synthesis: As "green" reaction media, they can enhance reaction rates and selectivity, while their low volatility reduces environmental impact.

-

Drug Delivery Systems: They can be used to formulate nanoparticles and other drug carriers, improving the bioavailability of therapeutic agents.

-

Crystallization: The controlled crystallization of APIs from ionic liquids can lead to the formation of desired polymorphs with improved physicochemical properties.

The discovery and development of hexafluorophosphate ionic liquids represent a significant milestone in modern chemistry. Their versatility and tunable properties continue to drive innovation in diverse scientific fields, promising further advancements in drug development and sustainable chemical processes.

References

An In-depth Technical Guide to the Solubility of Hexadecyltrimethylammonium Hexafluorophosphate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Hexadecyltrimethylammonium Hexafluorophosphate (CTAHFP) in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on qualitative solubility principles, the solubility of analogous compounds, and detailed experimental protocols for determining precise solubility values.

This compound is an ionic liquid and a quaternary ammonium salt. Its structure, featuring a long hydrophobic alkyl chain (hexadecyl) and a charged hydrophilic headgroup (trimethylammonium) paired with a large, non-coordinating hexafluorophosphate anion, results in complex solubility behavior that is highly dependent on the nature of the solvent. Understanding this solubility is critical for its application in various fields, including as a phase-transfer catalyst, an electrolyte, and in the formulation of drug delivery systems.

Qualitative Solubility Profile

The solubility of CTAHFP is governed by the principle of "like dissolves like." The long hexadecyl chain imparts significant nonpolar character, while the ionic headgroup provides a high degree of polarity. This amphiphilic nature means its solubility will be favored in solvents that can effectively solvate both the nonpolar tail and the ionic head.

Based on the behavior of analogous long-chain quaternary ammonium salts and hexafluorophosphate salts, a qualitative solubility profile for CTAHFP can be predicted. Generally, hexafluorophosphate salts exhibit good solubility in polar aprotic solvents.[1] For instance, tetrabutylammonium hexafluorophosphate is noted to be extremely soluble in polar organic solvents like acetone and acetonitrile.[2] Tetraethylammonium hexafluorophosphate is also soluble in polar solvents such as methanol and acetonitrile.[3] However, the very long hexadecyl chain in CTAHFP will significantly enhance its solubility in less polar environments compared to its shorter-chain analogs.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone | High | These solvents have high dielectric constants and can effectively solvate the ionic headgroup, while also interacting favorably with the alkyl chain. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Alcohols can solvate the ionic headgroup through hydrogen bonding and the alkyl chain via van der Waals forces. Solubility may decrease with increasing alcohol chain length. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have moderate polarity and are effective at dissolving large organic cations. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF, being more polar, will be a better solvent than diethyl ether. The limited polarity of ethers makes them less effective at solvating the ionic portion of the molecule. |

| Aromatic | Toluene, Benzene | Low to Moderate | The nonpolar aromatic ring can interact with the hexadecyl chain, but these solvents are poor at solvating the charged headgroup. |

| Nonpolar | Hexane, Cyclohexane | Very Low / Insoluble | These solvents can only interact with the long alkyl chain and cannot overcome the strong ionic lattice energy of the salt. |

Experimental Protocol for Solubility Determination

The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the isothermal shake-flask method .[4][5] This method involves equilibrating an excess of the solid solute with a solvent at a constant temperature until the solution is saturated.

Materials and Equipment:

-

This compound (CTAHFP), high purity

-

Anhydrous organic solvents of interest, analytical grade

-

Thermostated orbital shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Centrifuge

-

Calibrated positive displacement pipettes or gas-tight syringes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials with screw caps and inert liners (e.g., PTFE-lined)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or a UV-Vis spectrophotometer)

Procedure:

-

Preparation:

-

Dry the CTAHFP solid under vacuum to remove any residual moisture.

-

Ensure all solvents are anhydrous, as water can significantly affect solubility.

-

-

Sample Preparation:

-

Add an excess amount of CTAHFP to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostated shaker set to the desired temperature (e.g., 25 °C / 298.15 K).

-

Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. The required time should be established by taking measurements at different time points (e.g., 24, 48, and 72 hours) to see when the concentration of the solute in the solution plateaus.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for at least one hour to allow the excess solid to settle.

-

For finely dispersed solids, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.[6]

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe pre-heated to the experimental temperature.

-

Immediately pass the solution through a syringe filter (also at the experimental temperature) into a clean, pre-weighed vial. This step is critical to remove any remaining solid microparticles.

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of CTAHFP in the diluted sample using a pre-validated analytical method (e.g., HPLC).

-

-

Calculation:

-

Calculate the solubility using the measured concentration and dilution factor. The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

Solubility (mg/mL) = (Concentration from analysis [mg/mL]) × (Dilution factor) × (Density of supernatant [g/mL]) (if initial measurement was by mass)

-

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the use of this compound.

Caption: Synthesis of CTAHFP via Anion Metathesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Tetrabutylammonium hexafluorophosphate | 3109-63-5 [amp.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]

In-Depth Technical Guide: Thermal Stability and Decomposition of Hexadecyltrimethylammonium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexadecyltrimethylammonium hexafluorophosphate (CTAPF6), also known as cetyltrimethylammonium hexafluorophosphate, is a quaternary ammonium salt that has garnered interest in various scientific and industrial fields. Its unique molecular structure, featuring a long hydrophobic alkyl chain and a bulky, weakly coordinating hexafluorophosphate anion, imparts surfactant properties and influences its thermal behavior. Understanding the thermal stability and decomposition pathways of CTAPF6 is critical for its safe handling, storage, and application in processes that may involve elevated temperatures. This technical guide provides a comprehensive overview of the current knowledge on the thermal decomposition of CTAPF6, including quantitative data, experimental methodologies, and proposed degradation mechanisms.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Synonyms | Cetyltrimethylammonium Hexafluorophosphate, CTAPF6 |

| CAS Number | 101079-29-2 |

| Molecular Formula | C₁₉H₄₂F₆NP |

| Molecular Weight | 429.5 g/mol |

| Appearance | White to almost white solid (crystal or powder) |

| Melting Point | 185 °C |

Thermal Stability and Decomposition Analysis

The thermal stability of this compound has been investigated primarily through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide valuable information on the temperature at which the compound begins to decompose, the nature of the decomposition process (e.g., endothermic or exothermic), and the various stages of mass loss.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For CTAPF6, TGA reveals a decomposition onset temperature of approximately 180 °C when analyzed under a nitrogen atmosphere. This indicates the temperature at which significant mass loss begins. It is important to note that the onset of decomposition can be influenced by factors such as the heating rate and the presence of impurities like residual moisture or solvents. Therefore, pre-drying the sample, for instance at 80°C under vacuum, is recommended for accurate and reproducible results.

Table 2: Summary of TGA Data for this compound

| Parameter | Value | Notes |

| Decomposition Onset (Tonset) | ~180 °C | Under Nitrogen Atmosphere |

| Weight Loss Stages | Likely multi-step | Specific percentages are not documented |

| Final Residue | Varies with atmosphere |

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material. For CTAPF6, DSC analysis can help determine if the decomposition process is endothermic (absorbs heat) or exothermic (releases heat). While specific DSC thermograms for the decomposition of CTAPF6 are not widely published, the breakdown of the hexafluorophosphate (PF₆⁻) anion is often associated with exothermic events.

Decomposition Pathway and Products

The thermal decomposition of this compound is believed to proceed through a combination of mechanisms, primarily involving the degradation of the quaternary ammonium cation and the hexafluorophosphate anion.

Cation Decomposition: Hofmann Elimination

The primary decomposition pathway for the hexadecyltrimethylammonium cation is thought to be the Hofmann elimination reaction. This is a common thermal degradation mechanism for quaternary ammonium salts. In this process, the bulky quaternary ammonium group acts as a leaving group, and a proton is abstracted from a β-carbon of the hexadecyl chain. This results in the formation of a tertiary amine (trimethylamine) and an alkene (1-hexadecene).[1][2]

The steric bulk of the leaving group favors the formation of the least substituted alkene, which is consistent with the Hofmann rule.[1][2]

Anion Decomposition and Overall Mechanism

The hexafluorophosphate anion (PF₆⁻) also decomposes at elevated temperatures. The thermal degradation of PF₆⁻ salts can lead to the formation of phosphorus pentafluoride (PF₅) gas. It has been suggested that the overall decomposition of CTAPF6 involves the in-situ formation of alkyl fluorides, a tertiary amine, and PF₅ gas.

A proposed overall decomposition pathway is illustrated in the following diagram:

Caption: Proposed thermal decomposition pathway of CTAPF6.

Experimental Protocols

To ensure accurate and reproducible data for the thermal analysis of this compound, standardized experimental protocols are essential.

Thermogravimetric Analysis (TGA) Protocol

A general protocol for the TGA of ionic liquids like CTAPF6 is as follows:

-

Sample Preparation: Dry the CTAPF6 sample under vacuum at 80 °C for at least 12 hours to remove any residual moisture or solvent.

-

Instrumentation: Utilize a calibrated thermogravimetric analyzer.

-

Sample Size: Accurately weigh 5-10 mg of the dried sample into a clean, inert crucible (e.g., alumina or platinum).

-

Atmosphere: Use a high-purity inert gas, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program: Heat the sample from ambient temperature to a final temperature of at least 600 °C at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Record the mass loss as a function of temperature. The onset decomposition temperature is typically determined from the intersection of the baseline and the tangent of the decomposition step.

Differential Scanning Calorimetry (DSC) Protocol

A general protocol for the DSC analysis of CTAPF6 is as follows:

-

Sample Preparation: As with TGA, ensure the sample is thoroughly dried.

-

Instrumentation: Use a calibrated differential scanning calorimeter.

-

Sample Size: Weigh 2-5 mg of the dried sample into a hermetically sealed aluminum pan.

-

Reference: Use an empty, hermetically sealed aluminum pan as a reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a constant flow rate.

-

Heating Program: Heat the sample and reference at a controlled rate (e.g., 10 °C/min) over the temperature range of interest.

-

Data Analysis: Record the differential heat flow between the sample and the reference as a function of temperature to identify endothermic and exothermic events.

The following diagram illustrates a typical experimental workflow for the thermal analysis of CTAPF6.

Caption: A generalized workflow for investigating the thermal properties of CTAPF6.

Conclusion

This compound exhibits moderate thermal stability, with a decomposition onset temperature of approximately 180 °C under an inert atmosphere. The primary decomposition mechanism for the cation is believed to be Hofmann elimination, leading to the formation of 1-hexadecene and trimethylamine. The hexafluorophosphate anion likely decomposes to yield phosphorus pentafluoride. For researchers and professionals working with CTAPF6, it is crucial to consider its thermal limitations and to employ standardized analytical protocols to ensure accurate characterization of its thermal behavior. Further studies, particularly those utilizing techniques like pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), would be beneficial to provide a more detailed and quantitative understanding of the decomposition products and pathways.

References

Hexadecyltrimethylammonium Hexafluorophosphate: A Technical Safety and Handling Guide

This document provides a comprehensive overview of the material safety data for Hexadecyltrimethylammonium Hexafluorophosphate, tailored for researchers, scientists, and professionals in drug development. It consolidates critical safety information, physical and chemical properties, and procedural guidelines for safe handling, storage, and emergency response.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Cetyltrimethylammonium Hexafluorophosphate[1][2] |

| CAS Number | 101079-29-2[1][3] |

| Molecular Formula | C₁₉H₄₂F₆NP[1][4][5] |

| Molecular Weight | 429.52 g/mol [3][5] |

| IUPAC Name | hexadecyl(trimethyl)azanium;hexafluorophosphate[4] |

Hazard Identification

This substance is classified as hazardous. The primary hazards are skin and eye irritation.[1][4]

-

GHS Classification:

-

Pictogram:

-

GHS07 (Exclamation Mark)

-

Hazard Statements:

Precautionary Statements:

-

P332+P313: If skin irritation occurs: Get medical advice or attention.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]

-

P337+P313: If eye irritation persists: Get medical advice or attention.[1]

-

P362+P364: Take off contaminated clothing and wash it before reuse.[1][4]

Physical and Chemical Properties

| Property | Value |

| Physical State | Solid, Powder to Crystal[1][3][5] |

| Color | White to Almost White[1][3][5] |

| Melting Point | 185 °C[1][2][3] |

| Purity | >98.0%[1][3][5] |

| Odor | No data available[1] |

| Solubility | Almost transparent in hot Methanol.[2] |

| Boiling Point | No data available[1] |

| Flash Point | No data available[1] |

Experimental Protocols: Emergency and Handling Procedures

While specific research protocols are application-dependent, the following safety and emergency procedures are critical when working with this compound.

First-Aid Measures Protocol:

-

Inhalation: Remove the victim to fresh air. If the individual feels unwell, seek medical advice.[1]

-

Skin Contact: Immediately wash the affected area with plenty of water. If skin irritation develops, seek medical attention. Contaminated clothing must be removed and washed before reuse.[1]

-

Eye Contact: Rinse eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. If eye irritation persists, it is necessary to get medical advice.[1]

-

Ingestion: Rinse the mouth. If the person feels unwell, seek medical advice.[1]

-

First-Aider Protection: Rescuers should wear appropriate personal protective equipment, such as rubber gloves and safety goggles.[1]

Caption: First-Aid Protocol for Exposure Incidents.

Accidental Release Measures (Spill Cleanup Protocol):

-

Personal Precautions: Use appropriate personal protective equipment (PPE). Keep unnecessary personnel away from the spill area. Ensure adequate ventilation.

-

Environmental Precautions: Prevent the product from entering drains or waterways.

-

Containment and Cleanup:

-

Absorb the spilled material with an inert absorbent material (e.g., dry sand, earth, or sawdust).

-

For larger spills, create a bund to contain the material.

-

Collect the adhered or collected material and place it in a suitable container for disposal, following all relevant laws and regulations.[6]

-

Handling and Storage Protocol:

-

Handling: Handle the chemical in a well-ventilated area.[1] Wear appropriate protective equipment to avoid contact with skin, eyes, and clothing. Wash hands and face thoroughly after handling.[1] Avoid generating dust or aerosols.[1]

-

Storage: Keep the container tightly closed.[1] Store in a cool, dark, and dry place.[1][2] The recommended storage temperature is between 2-8°C.[2] Store away from incompatible materials, such as oxidizing agents.[1]

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. N-HEXADECYLTRIMETHYLAMMONIUM HEXAFLUOROPHOSPHATE CAS#: 101079-29-2 [amp.chemicalbook.com]

- 3. labproinc.com [labproinc.com]

- 4. This compound | C19H42F6NP | CID 23500182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [cymitquimica.com]

- 6. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Note: Hexadecyltrimethylammonium Hexafluorophosphate in Potentiometric Sensing of Lipophilic Anions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexadecyltrimethylammonium hexafluorophosphate (CTAPF6) is a quaternary ammonium salt that can be effectively utilized in the fabrication of ion-selective electrodes (ISEs) for the potentiometric determination of large, lipophilic anions. The sensing mechanism relies on the role of CTAPF6 as an ionophore within a polyvinyl chloride (PVC) membrane. The hexadecyltrimethylammonium (CTA+) cation, with its long alkyl chain, imparts lipophilicity to the ion pair, facilitating its incorporation into the PVC matrix. The hexafluorophosphate (PF6-) anion is a non-coordinating, hydrophobic anion, which contributes to the overall stability and desired electrochemical properties of the salt. In an ISE, the CTA+ cation acts as a fixed site within the membrane, enabling the selective extraction and transport of target anions from an aqueous sample into the organic membrane phase. This ion-exchange process at the membrane-solution interface generates a potential difference that is proportional to the logarithm of the activity of the target anion in the sample. This principle allows for the sensitive and selective quantification of various analytes, which is particularly relevant in pharmaceutical and biomedical analysis for the determination of active pharmaceutical ingredients (APIs) that exist as or can be converted to large anions.

The use of quaternary ammonium salts as active materials in ISEs for anionic species is a well-established technique. For instance, an electrode based on the ion pair of hexadecyltrimethylammonium bromide and sodium dodecylsulfate has been successfully developed for the determination of anionic surfactants.[1] This demonstrates the suitability of the CTA+ cation for creating a selective response towards specific anions. The choice of the hexafluorophosphate counter-ion in CTAPF6 is advantageous due to its high thermal and electrochemical stability.[2][3] Ionic liquids containing the hexafluorophosphate anion are known for their wide electrochemical windows, making them suitable for various electrochemical applications.[4][5]

This application note provides a detailed protocol for the fabrication and characterization of a CTAPF6-based PVC membrane ion-selective electrode for the determination of a model lipophilic anion, such as the tetraphenylborate anion or an anionic drug molecule.

Experimental Protocols

Preparation of the PVC Membrane Cocktail

The following protocol describes the preparation of a PVC membrane incorporating this compound as the ionophore. The components are dissolved in tetrahydrofuran (THF) to create a homogenous solution for casting the membrane.[6][7]

Reagents and Materials:

-

This compound (CTAPF6) (Ionophore)

-

High molecular weight Polyvinyl Chloride (PVC)

-

2-Nitrophenyloctyl ether (o-NPOE) (Plasticizer)

-

Tetrahydrofuran (THF), anhydrous

-

Glass rings for membrane casting

Procedure:

-

In a clean, dry glass vial, accurately weigh the following components to achieve the desired weight percentages:

-

PVC: ~33%

-

o-NPOE: ~66%

-

CTAPF6: ~1%

-

-

Add an appropriate volume of anhydrous THF (typically 2-3 mL) to the vial to dissolve the components completely.

-

Cover the vial and gently swirl or sonicate the mixture until a clear, homogenous solution is obtained. This is the membrane cocktail.

Fabrication of the Ion-Selective Electrode

This protocol outlines the assembly of the electrode body and the casting of the PVC membrane.[8][9]

Materials:

-

PVC electrode body

-

Ag/AgCl internal reference electrode

-

Internal filling solution (e.g., 0.01 M KCl containing a small concentration of the target anion)

-

Prepared PVC membrane cocktail

-

Micropipette

Procedure:

-

Secure the PVC electrode body in an upright position.

-

Prepare the internal filling solution and fill the electrode body, ensuring no air bubbles are trapped.

-

Insert the Ag/AgCl internal reference electrode into the electrode body, ensuring its tip is immersed in the internal filling solution.

-

Using a micropipette, carefully apply a small amount of the PVC membrane cocktail to the sensing end of the electrode body, ensuring the entire surface is covered.

-

Allow the THF to evaporate completely at room temperature for at least 24 hours to form a solid, uniform membrane.

-

Once the membrane is dry, the electrode is ready for conditioning.

Electrode Conditioning and Calibration

Before use, the fabricated ISE must be conditioned to ensure a stable and reproducible potential.

Procedure:

-

Condition the newly fabricated electrode by soaking it in a solution of the target anion (e.g., 10⁻³ M sodium tetraphenylborate) for at least 4 hours.

-

For calibration, prepare a series of standard solutions of the target anion with concentrations ranging from 10⁻⁶ M to 10⁻¹ M.

-

Measure the potential of each standard solution using the fabricated ISE and a suitable external reference electrode (e.g., Ag/AgCl).

-

Plot the measured potential (in mV) against the logarithm of the anion activity (or concentration).

-

Determine the linear range, slope (Nernstian response), and detection limit from the calibration curve.

Data Presentation

The expected performance characteristics of the this compound based ion-selective electrode are summarized in the table below. These values are based on typical performance of similar PVC membrane ISEs.[1]

| Parameter | Expected Value |

| Linear Range | 1.0 x 10⁻⁵ M to 1.0 x 10⁻² M |

| Slope | -55 to -60 mV/decade |

| Detection Limit | ≤ 1.0 x 10⁻⁶ M |

| Response Time (t95%) | < 30 seconds |

| pH Range | 3 - 10 |

| Lifetime | 2 - 3 months |

Visualizations

Caption: Experimental workflow for the fabrication and calibration of a CTAPF6-based ion-selective electrode.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 6. Design and synthesis of the polyvinyl chloride (PVC) membrane for Fe(III) ion selective electrode (ISE) based on ester modified humic acid (EHA) as an ionophore [scielo.org.mx]

- 7. researchgate.net [researchgate.net]

- 8. Ion-Selective Electrode for Nitrates Based on a Black PCV Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ion-Selective Electrode (ISE) Based on Polyvinyl Chloride Membrane Formed from Heterocyclic Quinazoline Compounds as Ionophore material [mdpi.com]

Application Notes and Protocols for Hexadecyltrimethylammonium Hexafluorophosphate (CTAPF6) as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[1][2] This technique is particularly valuable in organic synthesis, including pharmaceutical and agrochemical industries, as it often leads to increased reaction rates, higher yields, milder reaction conditions, and the use of less expensive and environmentally benign reagents and solvents.[1][3][4][5] Quaternary ammonium salts, such as Hexadecyltrimethylammonium Hexafluorophosphate (CTAPF6), are a prominent class of phase transfer catalysts.[1]

This document provides detailed application notes and generalized protocols for the use of this compound (CTAPF6) as a phase transfer catalyst. While specific experimental data for CTAPF6 is not extensively available in the public domain, the protocols provided herein are based on the well-established principles of phase transfer catalysis and the known reactivity of similar long-chain quaternary ammonium salts. Researchers can adapt these protocols as a starting point for their specific applications.

Principle of Phase Transfer Catalysis with CTAPF6

The catalytic action of CTAPF6 relies on its amphipathic nature. The positively charged quaternary ammonium head is hydrophilic, while the long hexadecyl chain is lipophilic. This structure allows the catalyst to form an ion pair with an anionic reactant from the aqueous or solid phase and transport it into the organic phase where the reaction with the organic substrate occurs. After the reaction, the catalyst cation can return to the aqueous or solid phase to repeat the cycle.

The general mechanism is depicted in the following workflow diagram:

Caption: General mechanism of phase transfer catalysis using CTAPF6.

Applications

Based on the general applications of quaternary ammonium salts in phase transfer catalysis, CTAPF6 is expected to be effective in a variety of organic transformations, including:

-

Nucleophilic Substitution Reactions: Synthesis of ethers, esters, nitriles, and azides from alkyl halides.[3]

-

Oxidation Reactions: Oxidation of alcohols, aldehydes, and hydrocarbons using oxidizing agents like permanganate or dichromate.

-

Polymerization Reactions: Emulsion and suspension polymerization.

-

Alkylation and Acylation Reactions: C-, O-, N-, and S-alkylation and acylation reactions.[2]

Experimental Protocols (General)

The following are generalized protocols that can be adapted for specific reactions using CTAPF6 as a phase transfer catalyst. Optimization of reaction parameters such as temperature, reaction time, solvent, and catalyst loading is crucial for achieving the best results.

Protocol 1: Nucleophilic Substitution - Synthesis of an Alkyl Ether

This protocol describes a general procedure for the Williamson ether synthesis using CTAPF6.

Reaction Scheme:

R-OH + R'-X --CTAPF6, NaOH (aq)--> R-O-R' + NaX + H₂O

Materials:

-

Alcohol (R-OH)

-

Alkyl halide (R'-X)

-

This compound (CTAPF6)

-

Sodium hydroxide (NaOH)

-

Organic solvent (e.g., toluene, dichloromethane)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol (1.0 equiv.) and the alkyl halide (1.1 equiv.) in the chosen organic solvent.

-

Add this compound (CTAPF6) (0.01 - 0.05 equiv.).

-

Prepare an aqueous solution of sodium hydroxide (e.g., 50% w/v).

-

Add the aqueous NaOH solution to the reaction mixture with vigorous stirring.

-

Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Separate the organic and aqueous layers.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method (e.g., distillation, chromatography).

Caption: Workflow for the synthesis of an alkyl ether using CTAPF6.

Protocol 2: Oxidation of an Alcohol to an Aldehyde/Ketone

This protocol outlines a general procedure for the oxidation of a primary or secondary alcohol using an oxidizing agent and CTAPF6.

Reaction Scheme:

RCH₂OH + [O] --CTAPF6--> RCHO + H₂O R₂CHOH + [O] --CTAPF6--> R₂CO + H₂O

Materials:

-

Alcohol

-

Oxidizing agent (e.g., Potassium permanganate, KMnO₄)

-

This compound (CTAPF6)

-

Organic solvent (e.g., dichloromethane, hexane)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve the alcohol (1.0 equiv.) in the organic solvent.

-

Add this compound (CTAPF6) (0.01 - 0.05 equiv.).

-

Prepare an aqueous solution of the oxidizing agent (e.g., KMnO₄).

-

Slowly add the aqueous solution of the oxidizing agent to the vigorously stirred reaction mixture. The reaction is often exothermic, so cooling in an ice bath may be necessary.

-

Stir the reaction at room temperature or a slightly elevated temperature and monitor its progress (e.g., by TLC, GC).

-

After the reaction is complete, quench any remaining oxidizing agent (e.g., by adding a saturated solution of sodium bisulfite for KMnO₄).

-

Filter the mixture to remove any solid byproducts (e.g., MnO₂).

-

Separate the organic layer.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter and concentrate the organic layer to obtain the crude product.

-

Purify the product as needed.

Data Presentation

As no specific quantitative data for reactions catalyzed by CTAPF6 was found in the literature, the following table provides a template for researchers to record and compare their experimental results when using CTAPF6.

| Entry | Substrate | Reagent | Solvent | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | |||||||

| 2 | |||||||

| 3 |

Safety Precautions

-

This compound is a chemical and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The hexafluorophosphate anion (PF₆⁻) can release toxic and corrosive hydrogen fluoride (HF) upon decomposition or in the presence of strong acids. All reactions should be performed in a well-ventilated fume hood.

-

Consult the Safety Data Sheet (SDS) for CTAPF6 and all other reagents before use.

Conclusion

This compound holds promise as a phase transfer catalyst for a range of organic reactions. The generalized protocols and workflows provided in these application notes serve as a valuable starting point for researchers. Systematic optimization of reaction conditions is recommended to achieve the desired outcomes for specific synthetic transformations.

References

Application Notes and Protocols: Hexadecyltrimethylammonium Salts in Nanoparticle Synthesis

Audience: Researchers, scientists, and drug development professionals.

Note on Hexadecyltrimethylammonium Hexafluorophosphate (CTAPF6): Comprehensive searches for detailed experimental protocols and specific applications of this compound (CTAPF6) in nanoparticle synthesis yielded limited specific information. The scientific literature extensively documents the use of its close analogue, Hexadecyltrimethylammonium Bromide (CTAB), as a cationic surfactant in the synthesis of various nanoparticles. The following application notes and protocols are therefore based on the well-established use of CTAB. The role of the hexafluorophosphate anion (PF6-) in comparison to the bromide anion (Br-) may influence nanoparticle characteristics due to differences in ion size, charge density, and solvation properties, potentially affecting micelle formation, precursor-surfactant interactions, and final nanoparticle morphology and stability. However, without specific studies on CTAPF6, this remains a point for further investigation.

Application of Hexadecyltrimethylammonium Bromide (CTAB) in Nanoparticle Synthesis

Introduction

Hexadecyltrimethylammonium Bromide (CTAB) is a cationic surfactant widely employed in the synthesis of a variety of nanoparticles, including gold (AuNPs), silver (AgNPs), and mesoporous silica nanoparticles (MSNs). Its primary roles are to act as a stabilizing agent, a shape-directing agent, and a templating agent. The long hydrophobic hexadecyl chain and the positively charged trimethylammonium headgroup allow CTAB to form micelles in aqueous solutions, which are crucial for controlling the nucleation and growth of nanoparticles.

Key Applications and Mechanisms

-

Gold Nanoparticles (AuNPs): In the seed-mediated growth of AuNPs, CTAB forms a bilayer on the surface of gold nanorods, directing anisotropic growth.[1] The bromide ions are thought to play a crucial role in this shape control.

-

Silver Nanoparticles (AgNPs): CTAB is used to stabilize AgNPs, preventing their aggregation and controlling their size and shape. The cationic nature of CTAB-coated nanoparticles can also enhance their antimicrobial activity.

-

Mesoporous Silica Nanoparticles (MSNs): CTAB micelles act as a template around which silica precursors (like tetraethyl orthosilicate - TEOS) hydrolyze and condense, forming a porous silica structure.[2][3] After synthesis, the CTAB template is typically removed by calcination or solvent extraction to open up the mesopores.

Quantitative Data Summary

The following tables summarize typical experimental parameters and resulting nanoparticle characteristics from studies using CTAB.

Table 1: Synthesis of Gold Nanorods using CTAB

| Parameter | Value | Reference |

| Gold Precursor | HAuCl4 | [1] |

| Reducing Agent | Ascorbic Acid, NaBH4 (for seeds) | [1] |

| CTAB Concentration | 0.05 - 0.1 M | [1] |

| Seed Solution | Au seeds (3-5 nm) stabilized with sodium citrate | [1] |

| Reaction Temperature | 25-30 °C | [1] |

| Resulting Nanoparticle Shape | Rods, Spheres | [1] |

| Resulting Nanoparticle Size | Aspect ratios from 4.6 to 18 | [1] |

| Surface Charge (Zeta Potential) | Positive | [1] |

Table 2: Synthesis of Mesoporous Silica Nanoparticles (MSNs) using CTAB

| Parameter | Value | Reference |

| Silica Precursor | Tetraethyl orthosilicate (TEOS) | [3][4] |

| Catalyst | NaOH or NH4OH | [4] |

| CTAB Concentration | 0.15 M (molar ratio to TEOS) | [4] |

| Solvent | Water, Ethanol | [3][4] |

| Reaction Temperature | Room Temperature to 80 °C | [4] |

| Resulting Nanoparticle Shape | Spherical | [3] |

| Resulting Particle Size | 80 nm - 150 nm | [4] |

| Pore Size | ~2-4 nm | [5] |

Experimental Protocols

Protocol 1: Seed-Mediated Synthesis of Gold Nanorods

This protocol is adapted from the well-established seed-mediated growth method.[1]

Materials:

-

Hydrogen tetrachloroaurate (HAuCl4)

-

Sodium borohydride (NaBH4)

-

Cetyltrimethylammonium bromide (CTAB)

-

Ascorbic acid

-

Silver nitrate (AgNO3) - optional, for tuning aspect ratio

-

Deionized water

Procedure:

-

Seed Solution Preparation:

-

Prepare a 0.2 M solution of CTAB in deionized water.

-

To 5 mL of this CTAB solution, add 5 mL of 0.0005 M HAuCl4.

-

Add 0.6 mL of ice-cold 0.01 M NaBH4 while stirring. The solution should turn brownish-yellow.

-

Keep this seed solution undisturbed for at least 2 hours at 25 °C.

-

-

Growth Solution Preparation:

-

Prepare a growth solution by adding 50 mL of 0.2 M CTAB to a flask.

-

Add 5 mL of 0.001 M HAuCl4.

-

Add 0.8 mL of 0.004 M AgNO3 (optional).

-

Gently mix the solution.

-

-

Nanorod Growth:

-

To the growth solution, add 0.7 mL of 0.0788 M ascorbic acid. The solution will become colorless.

-

Finally, add 12 µL of the seed solution to the growth solution.

-

The solution color will gradually change over a few hours.

-

Allow the reaction to proceed for at least 12 hours at 25-30 °C.

-

-

Purification:

-

Centrifuge the resulting nanorod solution twice to remove excess CTAB and other reactants. Resuspend the pellet in deionized water.

-

Protocol 2: Synthesis of Mesoporous Silica Nanoparticles (MSNs)

This protocol describes a common method for synthesizing MSNs.[3][4]

Materials:

-

Cetyltrimethylammonium bromide (CTAB)

-

Deionized water

-

Ethanol

-

Ammonium hydroxide (NH4OH, 28-30%) or Sodium Hydroxide (NaOH)

-

Tetraethyl orthosilicate (TEOS)

Procedure:

-

Micelle Formation:

-

Dissolve 1.0 g of CTAB in 480 mL of deionized water and 200 mL of ethanol in a flask.

-

Add 3.5 mL of ammonium hydroxide to the solution and stir vigorously at room temperature for 30 minutes.

-

-

Silica Condensation:

-

Add 5.0 mL of TEOS to the solution while maintaining vigorous stirring.

-

Continue stirring for at least 2 hours at room temperature. A white precipitate will form.

-

-

Particle Collection:

-

Collect the nanoparticles by centrifugation or filtration.

-

Wash the particles with deionized water and ethanol to remove residual reactants.

-

-

Template Removal (Surfactant Extraction):

-

To remove the CTAB template, resuspend the as-synthesized nanoparticles in a solution of 95% ethanol containing 0.1 M HCl.

-

Reflux the suspension at 60 °C for 6 hours.

-

Collect the particles by centrifugation and wash with ethanol.

-

Dry the final MSN product in an oven or by freeze-drying.

-

Visualizations

Diagram 1: Seed-Mediated Growth of Gold Nanorods

Caption: Workflow for the seed-mediated synthesis of gold nanorods using CTAB.

Diagram 2: Synthesis of Mesoporous Silica Nanoparticles

Caption: Process flow for the synthesis of mesoporous silica nanoparticles.

Diagram 3: Cellular Uptake Pathway of Cationic Nanoparticles

Caption: Generalized pathway for cellular uptake of cationic nanoparticles.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Synthesis of mesoporous silica nanoparticles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Mesoporous silica nanoparticles prepared by different methods for biomedical applications: Comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 5. dr.lib.iastate.edu [dr.lib.iastate.edu]

Application Notes and Protocols: The Role of Hexadecyltrimethylammonium Hexafluorophosphate in Ionic Liquid Crystal Formation and Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Hexadecyltrimethylammonium Hexafluorophosphate (HDTMA-PF6), also known as Cetyltrimethylammonium Hexafluorophosphate. This document details its role in the formation of ionic liquid crystals (ILCs), its physicochemical properties, and its potential applications in drug development, drawing parallels with its more commonly studied bromide analog, Hexadecyltrimethylammonium Bromide (HTAB).

Introduction to this compound (HDTMA-PF6)